1-(3-Chlorophenyl)propan-1-amine
CAS No.: 40023-86-7
Cat. No.: VC3750270
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40023-86-7 |
|---|---|
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)propan-1-amine |
| Standard InChI | InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 |
| Standard InChI Key | PLIWCUPYMOIFAV-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC(=CC=C1)Cl)N |
| Canonical SMILES | CCC(C1=CC(=CC=C1)Cl)N |
Introduction
1-(3-Chlorophenyl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₂ClN. It is classified as an aromatic monoamine, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis and Applications
1-(3-Chlorophenyl)propan-1-amine can be synthesized through various methods, often involving the reduction of corresponding ketones or aldehydes. For instance, starting materials like 1-(3-chlorophenyl)propan-1-one can be reduced to form the amine. This compound is a precursor in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds.
In pharmaceutical research, compounds like 1-(3-Chlorophenyl)propan-1-amine are often used as intermediates due to their versatility in forming various derivatives. These derivatives can exhibit a range of biological activities, making them candidates for drug development.
Stereoisomers
1-(3-Chlorophenyl)propan-1-amine can exist as stereoisomers, with the (S)- and (R)-forms being notable. These isomers have distinct properties and applications:
-
(S)-1-(3-Chlorophenyl)propan-1-amine (CAS: 1075715-57-9): This isomer is specifically used in certain pharmaceutical syntheses where stereochemistry is crucial for biological activity.
-
(R)-1-(3-Chlorophenyl)propan-1-amine (CAS: 1168139-52-3): Similar to its (S)-counterpart, this isomer is used in specific applications where the R-configuration is required.
Safety and Handling
Handling 1-(3-Chlorophenyl)propan-1-amine requires caution due to its potential hazards. It is classified as corrosive and an irritant, necessitating protective equipment and proper ventilation during handling. The compound should be stored in a well-ventilated area, away from incompatible substances.
Research Findings and Patents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume